2-Amino-1-thiophen-2-yl-ethanol

Description

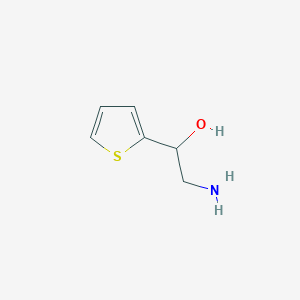

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-amino-1-thiophen-2-ylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NOS/c7-4-5(8)6-2-1-3-9-6/h1-3,5,8H,4,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOULKRKJFMPTJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10331175 | |

| Record name | 2-amino-1-thiophen-2-yl-ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10331175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10021-67-7, 62019-66-3 | |

| Record name | 2-amino-1-thiophen-2-yl-ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10331175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-1-(thiophen-2-yl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 10021-67-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Methodological Advancements in the Synthesis of 2 Amino 1 Thiophen 2 Yl Ethanol and Its Analogs

Conventional and Optimized Reaction Pathways

Conventional approaches to the 2-amino-1-thiophen-2-yl-ethanol scaffold have often relied on the stepwise introduction of functional groups onto a pre-existing thiophene (B33073) ring or the construction of the ring itself from acyclic precursors.

Direct Amination and Hydroxylation Routes

Direct functionalization of the thiophene ring represents an atom-economical approach. However, the direct introduction of amino and hydroxyl groups onto the thiophene core can be challenging.

Hydroxylation: The oxidation of thiophene with peracids in a strongly acidic medium can lead to the formation of thiophen-2-one, which is a tautomer of 2-hydroxythiophene. acs.org The mechanism is proposed to involve the formation of a highly reactive thiophene 2,3-epoxide intermediate. acs.org However, this method can also produce side products like thiophene-S-oxide dimers. acs.org Cytochrome P450 enzymes have also been studied for thiophene oxidation, though they sometimes show a preference for sulfoxidation over aromatic hydroxylation. researchgate.net

Amination: The synthesis of 2-aminothiophenes is a critical step. While direct C-H amination is an active area of research, more established methods often involve the construction of the aminothiophene moiety. The Gewald reaction is a prominent example, a multi-component reaction that assembles the 2-aminothiophene ring from a ketone or aldehyde, an active methylene (B1212753) nitrile, and elemental sulfur. nih.govnih.gov This one-pot procedure is widely used for preparing substituted 2-aminothiophenes. nih.govresearchgate.net

Multi-Component Reactions (MCRs) for Scaffold Assembly

Multi-component reactions (MCRs) offer a powerful strategy for building molecular complexity in a single step, aligning with the principles of green chemistry. nih.gov

The Gewald reaction stands out as a key MCR for synthesizing 2-aminothiophene derivatives. nih.gov This reaction involves the condensation of a carbonyl compound, a nitrile with an α-methylene group (like malononitrile), and elemental sulfur, typically in the presence of a basic catalyst. nih.govresearchgate.net It provides a direct and efficient route to highly functionalized 2-aminothiophenes, which are precursors to the target molecule. nih.govnih.gov For instance, 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (B188851) can be synthesized in excellent yield via a one-pot Gewald reaction. nih.gov

| Gewald Reaction for 2-Aminothiophene Synthesis | |

| Reactants | Ketone/Aldehyde, α-Methylene Nitrile, Elemental Sulfur |

| Catalyst | Base (e.g., Diethylamine, Triethylamine) |

| Key Advantage | One-pot synthesis of highly substituted 2-aminothiophenes |

| Reference | nih.govnih.govresearchgate.net |

Precursor-Based Synthesis Strategies

Building the target molecule from specifically designed precursors is a common and versatile approach.

From Thiophene Aldehydes or Ketones: A frequent strategy involves starting with 2-acetylthiophene (B1664040) or 2-thiophenecarboxaldehyde. The synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol, an analog of the target compound, begins with 2-acetylthiophene. researchgate.net The synthesis of 2-thiophene ethanol (B145695) derivatives can be achieved from 2-bromothiophene (B119243) via a Heck reaction followed by selective reduction. google.com

From Functionalized Alkynes: Metal-catalyzed heterocyclization of functionalized alkynes bearing a sulfur nucleophile is an atom-economical method for the regioselective synthesis of substituted thiophenes. nih.gov For example, 1-mercapto-3-yn-2-ols can be converted to the corresponding thiophenes using a Palladium(II) iodide catalyst. nih.govorganic-chemistry.org

From Pyridines: A novel synthetic route involves the skeletal editing of pyridines to yield thiophenes. 2-Arylpyridines can be converted to ring-opened intermediates which then react with elemental sulfur to form 2-aroylthiophene products. researchgate.net

Asymmetric Synthetic Routes to Enantiopure this compound

The synthesis of enantiomerically pure 1,2-amino alcohols is of high importance, and asymmetric catalysis provides the most efficient means to achieve this. acs.org

Catalytic Asymmetric Hydrogenation and Transfer Hydrogenation

Asymmetric hydrogenation and transfer hydrogenation of prochiral ketones are powerful methods for producing chiral alcohols. acs.orgethz.chnih.gov These reactions offer economic and environmental benefits over classical resolution methods. acs.org

Asymmetric Transfer Hydrogenation (ATH): This method has been successfully applied to the synthesis of heteroaryl 1,2-amino alcohols, including this compound. Using a Ruthenium catalyst with a chiral diamine ligand, the corresponding α-amino ketone precursor can be reduced to the chiral amino alcohol with high yield and excellent enantioselectivity. acs.org Specifically, the synthesis of heteroaryl thiophene 1,2-amino alcohol (2p) was achieved in 89% yield and a 98.8:1.2 enantiomeric ratio (er) using a Ru-catalyzed ATH. acs.org These catalysts, often of the η⁶-arene/N-tosylethylenediamine-Ru(II) type, are highly effective for this transformation. acs.orgnih.gov

Asymmetric Hydrogenation (AH): This technique uses molecular hydrogen as the reductant. Ruthenium complexes with chiral diphosphine ligands, such as BINAP, in combination with chiral diamine ligands, are highly active catalysts for the asymmetric hydrogenation of a wide range of ketones. nih.govgoogle.com Iridium-based catalysts are also effective, particularly for the hydrogenation of imines to form chiral amines. ethz.ch

| Catalytic System | Substrate | Product | Yield | Enantiomeric Ratio (er) | Reference |

| Ru-catalyzed ATH | α-Amino ketone HCl salt | Heteroaryl thiophene 1,2-amino alcohol | 89% | 98.8:1.2 | acs.org |

Biocatalytic Transformations for Chiral Induction

Biocatalysis offers a green and highly selective alternative for producing enantiopure compounds. Enzymes can perform reactions with high chemo-, regio-, and enantioselectivity under mild conditions.

Enzymatic Kinetic Resolution: Lipases are commonly used for the kinetic resolution of racemic alcohols or amines. nih.govnih.gov In this process, the enzyme selectively acylates one enantiomer, allowing for the separation of the fast-reacting enantiomer (as the ester) from the unreacted slow-reacting enantiomer (as the alcohol). For example, Novozym 435 (Candida antarctica lipase (B570770) B) is an efficient enzyme for the resolution of amines and alcohols. nih.gov

Asymmetric Reduction of Ketones: Ketoreductases (KREDs) are enzymes that can reduce a prochiral ketone to a single enantiomer of the corresponding alcohol with very high selectivity. The synthesis of an analog, (S)-(-)-3-N-methylamino-1-(2-thienyl)-1-propanol, has been accomplished using Saccharomyces cerevisiae. researchgate.net

Multi-enzyme Cascades: Complex transformations can be achieved in one-pot using multiple enzymes in a cascade. Such systems have been designed for the synthesis of enantiopure amino alcohols from simple starting materials like L-phenylalanine, demonstrating the power of biocatalysis for complex molecule synthesis. nih.gov

Chiral Auxiliary and Ligand-Enabled Stereoselective Synthesis

The precise control of stereochemistry is paramount in the synthesis of biologically active molecules. Chiral auxiliaries and ligands play a pivotal role in guiding the stereochemical outcome of reactions, enabling the synthesis of specific enantiomers of compounds like this compound.

One of the most effective methods for the enantioselective reduction of prochiral ketones to chiral secondary alcohols is the Corey-Itsuno reduction, also known as the Corey-Bakshi-Shibata (CBS) reduction. tcichemicals.com This method utilizes a chiral oxazaborolidine catalyst to stereoselectively reduce a ketone, such as 2-amino-1-(thiophen-2-yl)ethanone, to the corresponding chiral alcohol. The oxazaborolidine catalyst, derived from a chiral amino alcohol like (S)-prolinol, coordinates with a borane (B79455) source (e.g., BH₃•THF) and the ketone substrate. This coordination creates a rigid, organized transition state that favors the delivery of a hydride from a specific face of the ketone, leading to a high degree of enantioselectivity. nih.govnih.gov The predictability of the stereochemical outcome and the high enantiomeric excesses (ee) achievable make the CBS reduction a powerful tool for accessing specific enantiomers of this compound. ijprs.com

Recent advancements have also focused on the development of novel chiral ligands for metal-catalyzed asymmetric reactions. For instance, ruthenium-catalyzed asymmetric transfer hydrogenation has emerged as a highly efficient method for the synthesis of chiral 1,2-amino alcohols. nih.govacs.org This technique employs a ruthenium catalyst complexed with a chiral diamine or amino alcohol ligand to facilitate the transfer of hydrogen from a hydrogen donor (e.g., formic acid/triethylamine mixture) to an α-amino ketone precursor. This method has been successfully applied to the synthesis of various chiral 1,2-amino alcohol-containing drug molecules with excellent enantioselectivities (>99% ee) and high yields. nih.gov The synthesis of heteroaryl thiophene 1,2-amino alcohols has been specifically noted, highlighting the applicability of this methodology to the synthesis of this compound. acs.org

Furthermore, the use of chiral auxiliaries derived from readily available natural sources, such as amino acids, provides a practical approach to asymmetric synthesis. scielo.org.mxresearchgate.net For example, a chiral auxiliary can be temporarily attached to a precursor molecule to direct a stereoselective transformation, after which the auxiliary can be cleaved and recovered. In the context of this compound synthesis, an achiral precursor like 2-azido-1-(thiophen-2-yl)ethanone could be subjected to a diastereoselective reduction controlled by a chiral auxiliary. Subsequent reduction of the azide (B81097) group would then yield the desired enantiomerically enriched amino alcohol. researchgate.net The stereoselective construction of the 1,2-cis 2-azido-2-deoxy glycosidic linkage using zinc(II)-mediation highlights the potential of using azide-containing precursors in stereoselective synthesis. nih.gov

Table 1: Examples of Chiral Auxiliary and Ligand-Enabled Stereoselective Synthesis

| Method | Catalyst/Auxiliary | Precursor | Key Features |

|---|---|---|---|

| Corey-Itsuno Reduction | Chiral Oxazaborolidine (CBS catalyst) | 2-Amino-1-(thiophen-2-yl)ethanone | High enantioselectivity, predictable stereochemistry. tcichemicals.comnih.govijprs.com |

| Asymmetric Transfer Hydrogenation | Ruthenium-diamine complex | 2-Amino-1-(thiophen-2-yl)ethanone | High yields and enantioselectivities for 1,2-amino alcohols. nih.govacs.org |

| Chiral Auxiliary Directed Reduction | Amino acid-derived chiral auxiliary | 2-Azido-1-(thiophen-2-yl)ethanone | Diastereoselective reduction followed by azide reduction. scielo.org.mxresearchgate.net |

Microwave-Assisted and Green Chemistry Methodologies in Synthesis

The principles of green chemistry, which aim to reduce waste and energy consumption, are increasingly influencing synthetic strategies. Microwave-assisted synthesis and the use of environmentally benign solvents and catalysts are key aspects of this approach.

Microwave irradiation has been shown to significantly accelerate reaction rates and improve yields in the synthesis of heterocyclic compounds, including thiophene derivatives. researchgate.netclockss.orgbeilstein-journals.orgnih.gov While the direct microwave-assisted synthesis of this compound is not extensively documented, the application of this technology to related transformations is highly relevant. For instance, the microwave-assisted Gewald reaction, a multicomponent reaction for synthesizing 2-aminothiophenes, demonstrates the potential for rapid and efficient synthesis under microwave conditions. researchgate.netclockss.orgconsensus.app A more direct application would be the microwave-assisted reduction of 2-amino-1-(thiophen-2-yl)ethanone. Microwave heating can enhance the efficiency of reductions using agents like sodium borohydride, potentially leading to shorter reaction times and cleaner product formation. scispace.com

Table 2: Green Chemistry Approaches in Thiophene Synthesis

| Methodology | Key Principle | Example Application | Reference |

|---|---|---|---|

| Microwave-Assisted Synthesis | Rate enhancement, improved yields | Gewald reaction for 2-aminothiophenes | researchgate.netclockss.org |

| Biocatalysis | High enantioselectivity, mild conditions | Ketoreductase-mediated reduction of ketones | mdpi.com |

| Green Solvents | Reduced environmental impact | Use of water or ethanol as reaction medium | researchgate.net |

Derivatization and Functionalization Strategies for the this compound Scaffold

The this compound scaffold possesses multiple reactive sites—the primary amino group, the secondary hydroxyl group, and the thiophene ring—that allow for a wide range of derivatization and functionalization reactions. These modifications are crucial for exploring the structure-activity relationships of its analogs in various applications.

The primary amino group is a key site for functionalization. N-acylation is a common transformation, where the amino group reacts with acyl chlorides or anhydrides to form amides. This reaction can be used to introduce a variety of substituents, altering the compound's lipophilicity and hydrogen bonding capabilities. For instance, reaction with acetyl chloride would yield N-(1-hydroxy-2-(thiophen-2-yl)ethyl)acetamide. Similarly, N-alkylation can be achieved through reaction with alkyl halides, although care must be taken to control the degree of alkylation to avoid the formation of tertiary amines or quaternary ammonium (B1175870) salts. thieme-connect.de

The hydroxyl group can also be readily functionalized. O-alkylation can be performed to introduce ether linkages, while esterification with carboxylic acids or their derivatives leads to the formation of esters. mdpi.comnih.gov These modifications can significantly impact the molecule's properties.

A particularly useful derivatization strategy involves the cyclization of the 1,2-amino alcohol moiety to form an oxazoline ring. researchgate.netconsensus.appthieme-connect.com This can be achieved by reacting this compound with a suitable reagent such as a nitrile in the presence of a Lewis acid or by converting the hydroxyl group to a leaving group followed by intramolecular cyclization. Thiophene-bearing oxazolines can serve as valuable chiral ligands in asymmetric catalysis or as monomers for the synthesis of functional polymers. researchgate.netconsensus.appthieme-connect.com

The thiophene ring itself can undergo electrophilic substitution reactions, although the presence of the amino and hydroxyl groups can influence the regioselectivity of these reactions. nih.gov Halogenation, nitration, and acylation of the thiophene ring can introduce further points of diversity for creating a library of analogs.

Table 3: Derivatization Strategies for the this compound Scaffold

| Reaction Type | Reagents | Functional Group Modified | Product Type |

|---|---|---|---|

| N-Acylation | Acyl chlorides, Anhydrides | Amino group | Amides |

| N-Alkylation | Alkyl halides | Amino group | Secondary/Tertiary amines thieme-connect.de |

| O-Esterification | Carboxylic acids, Acyl chlorides | Hydroxyl group | Esters mdpi.com |

| Oxazoline Formation | Nitriles, Activating agents | Amino and Hydroxyl groups | Thiophene-bearing oxazolines researchgate.netthieme-connect.com |

| Electrophilic Substitution | Halogenating agents, Nitrating agents | Thiophene ring | Substituted thiophenes nih.gov |

Advanced Spectroscopic and Structural Characterization of 2 Amino 1 Thiophen 2 Yl Ethanol Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 2-Amino-1-thiophen-2-yl-ethanol and its derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. numberanalytics.com

One-Dimensional (¹H and ¹³C) NMR Analysis

One-dimensional NMR, encompassing both proton (¹H) and carbon-13 (¹³C) spectroscopy, offers fundamental insights into molecular structure.

¹H NMR: In the ¹H NMR spectrum of a related compound, 1-(thiophen-2-yl)ethan-1-ol, the aromatic protons of the thiophene (B33073) ring appear as a multiplet in the range of δ 7.29–7.15 ppm and a doublet at δ 6.95 ppm. rsc.org The methine proton (CH) resonates as a multiplet between δ 5.16 and 5.08 ppm, while the hydroxyl proton (OH) appears as a multiplet between δ 2.77 and 2.29 ppm. The methyl protons (CH₃) give rise to a doublet at δ 1.58 ppm. rsc.org For 2-thiophene-ethanol, the thiophene protons show signals at δ 7.142, 6.937, and 6.86 ppm. The ethanol (B145695) side chain protons appear at δ 3.814 (CH₂), δ 3.051 (CH₂), and δ 2.02 (OH) ppm. chemicalbook.com In general, for thiophene derivatives, the C-H stretching vibrations are observed in the region of 3100–3000 cm⁻¹. globalresearchonline.net

¹³C NMR: The ¹³C NMR spectrum of 1-(thiophen-2-yl)ethan-1-ol shows signals for the thiophene ring carbons at δ 149.95, 126.73, 126.69, 124.50, 124.42, 123.28, and 123.24 ppm. The carbon of the methine group (CH) appears at δ 66.28 ppm, and the methyl carbon (CH₃) is observed at δ 25.33 and 25.29 ppm. rsc.org

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Thiophene Derivatives.

| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Thiophene Ring Protons | 6.86 - 7.29 rsc.orgchemicalbook.com | 123.24 - 149.95 rsc.org |

| Methine (CH) | 5.08 - 5.16 rsc.org | 66.28 rsc.org |

| Methylene (B1212753) (CH₂) | 3.051 - 3.814 chemicalbook.com | - |

| Hydroxyl (OH) | 2.02 - 2.77 rsc.orgchemicalbook.com | - |

| Methyl (CH₃) | 1.58 rsc.org | 25.29 - 25.33 rsc.org |

Two-Dimensional (COSY, HSQC, HMBC, NOESY) NMR Techniques

Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning complex NMR spectra and elucidating intricate molecular structures. numberanalytics.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, identifying which protons are adjacent to each other in the molecule. youtube.comsdsu.edu Cross-peaks in a COSY spectrum indicate that the correlated protons are J-coupled, typically through two or three bonds. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C. numberanalytics.comyoutube.com This provides a direct link between a proton and the carbon to which it is bonded, greatly simplifying the assignment of carbon signals. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments show correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). numberanalytics.comyoutube.com This is particularly useful for identifying quaternary carbons and piecing together different fragments of a molecule. sdsu.edu

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, regardless of whether they are directly bonded. numberanalytics.com This through-space correlation is crucial for determining the three-dimensional conformation of a molecule. u-tokyo.ac.jp

The application of these 2D NMR techniques to this compound derivatives allows for a complete and unambiguous assignment of all proton and carbon signals, providing a detailed map of the molecule's connectivity and stereochemistry. nih.gov

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying functional groups within a molecule by measuring the absorption of infrared radiation. iosrjournals.org For thiophene and its derivatives, characteristic vibrational modes can be observed.

In thiophene derivatives, the aromatic C-H stretching vibrations typically appear in the range of 3100-3000 cm⁻¹. globalresearchonline.net The C=C stretching vibrations within the thiophene ring are generally observed near 1590 cm⁻¹ and 1400 cm⁻¹. globalresearchonline.net For instance, in 2-carbaldehyde oxime-5-nitrothiophene, asymmetric C=C stretching vibrations were found at 1566 and 1542 cm⁻¹, while the symmetric stretch occurred at 1480 cm⁻¹. globalresearchonline.net The C-S stretching modes in thiophene derivatives have been reported in the range of 710-687 cm⁻¹ and also at 839 and 608 cm⁻¹. iosrjournals.org

In a derivative, ethyl 5-(6-(4-(ethoxycarbonyl)-3-methyl-5-(phenylamino)thiophen-2-yl)nicotinoyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate, an N-H stretching vibration was observed at 3451 cm⁻¹, and two distinct C=O stretching vibrations were seen at 1706 cm⁻¹ and 1658 cm⁻¹. nih.gov For 2-thiophene-ethanol, the FTIR spectrum shows characteristic absorptions for the hydroxyl group. nih.gov

Table 2: Characteristic FTIR Absorption Bands for Thiophene Derivatives.

| Vibrational Mode | Frequency Range (cm⁻¹) | Reference |

|---|---|---|

| N-H Stretch | 3451 | nih.gov |

| Aromatic C-H Stretch | 3100-3000 | globalresearchonline.net |

| C=O Stretch | 1658-1706 | nih.gov |

| C=C Stretch | 1400-1590 | globalresearchonline.net |

| C-S Stretch | 608-839 | iosrjournals.org |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns upon ionization. researchgate.net

In the mass spectra of thiophene derivatives, the molecular ion peak is typically prominent. researchgate.net The fragmentation of these compounds often occurs in a well-defined manner, which can be substantiated by exact mass measurements. researchgate.net For many substituted thiophenes, α-cleavage relative to the carbonyl group is a dominant fragmentation pathway, often resulting in the most abundant ion. researchgate.net

The fragmentation patterns can be influenced by the nature and position of substituents on the thiophene ring. arkat-usa.org For instance, in some benzo[b]thiophene derivatives, the dominant fragmentation involves the cleavage of a C-N bond. nih.gov In other cases, skeletal rearrangements can occur. researchgate.net For example, the mass spectra of some 2-thiophenesulfonyl derivatives show rearrangement ions due to the loss of SO₂ from the molecular ion. researchgate.net It has been noted that isomeric thiophenes with substituents in the 2- or 3-position can sometimes be difficult to differentiate based on mass spectrometry alone. researchgate.net

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. This data is crucial for verifying the empirical and molecular formula of a newly synthesized compound. The experimentally determined percentages of C, H, and N are compared with the theoretically calculated values for the proposed molecular formula. A close agreement between the experimental and calculated values provides strong evidence for the compound's composition and purity. This technique is often used in conjunction with other spectroscopic methods to provide a complete characterization of the molecule. nih.gov

Computational Chemistry and Theoretical Insights into 2 Amino 1 Thiophen 2 Yl Ethanol

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. researchgate.net By focusing on the electron density rather than the complex many-electron wavefunction, DFT provides a computationally tractable yet accurate method for predicting molecular properties. For 2-Amino-1-thiophen-2-yl-ethanol, DFT calculations, often using hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are employed to optimize the molecular geometry and predict its reactivity. researchgate.net These calculations form the basis for Frontier Molecular Orbital (FMO) analysis, Molecular Electrostatic Potential (MEP) mapping, and Natural Bond Orbital (NBO) analysis.

Frontier Molecular Orbital (FMO) theory simplifies the study of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy orbital without electrons, acts as an electron acceptor. youtube.comresearchgate.net

The energy of the HOMO is related to the molecule's ionization potential and its propensity to donate electrons (nucleophilicity). researchgate.net Conversely, the LUMO energy relates to the electron affinity and the molecule's ability to accept electrons (electrophilicity). youtube.comresearchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. researchgate.netwikipedia.org A small energy gap suggests that the molecule is more polarizable, less stable, and more chemically reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. wikipedia.orgscienceopen.com

For this compound, the HOMO is expected to be delocalized over the electron-rich thiophene (B33073) ring and the nitrogen atom of the amino group. The LUMO is likely distributed across the thiophene ring and the antibonding orbitals associated with the C-O and C-N bonds. Theoretical calculations provide quantitative values for these orbitals and the energy gap.

Table 1: Representative FMO Properties for a Thiophene Derivative

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.270 |

| ELUMO | -2.201 |

| HOMO-LUMO Gap (ΔE) | 4.069 |

Note: Data is representative of a substituted thiophene system calculated at the B3LYP level and is used for illustrative purposes. scienceopen.com

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. scienceopen.com The MEP map is plotted onto the molecule's electron density surface, using a color scale to indicate different potential values.

Negative Regions (Red/Yellow): These areas correspond to high electron density and are susceptible to electrophilic attack. For this compound, these regions are expected around the electronegative oxygen and nitrogen atoms, as well as the sulfur atom in the thiophene ring. sphinxsai.comresearchgate.net These sites represent the lone pairs of electrons and are the most likely points for protonation or interaction with cations. mdpi.com

Positive Regions (Blue/Green): These areas indicate a deficiency of electrons and are prone to nucleophilic attack. researchgate.net Such regions are typically found around the hydrogen atoms, particularly the hydroxyl and amino protons, which are more acidic. scienceopen.com

The MEP surface provides a clear, three-dimensional picture of the molecule's reactivity, complementing the insights gained from FMO analysis. scienceopen.com

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure within a molecule by transforming the calculated wave function into localized orbitals. researchgate.net This method gives insight into intramolecular charge transfer, hyperconjugation, and the delocalization of electron density. sphinxsai.comiosrjournals.org

The analysis quantifies the stabilization energy (E(2)) associated with donor-acceptor interactions between filled (donor) NBOs and empty (acceptor) NBOs. sphinxsai.com A larger E(2) value signifies a more intense interaction, indicating greater electron delocalization and increased stability for the molecule. sphinxsai.com

In this compound, significant intramolecular interactions are expected, such as:

Hyperconjugation from the lone pairs of the nitrogen (nN) and oxygen (nO) atoms to the antibonding orbitals (σ*) of adjacent C-C and C-H bonds.

Interactions between the π orbitals of the thiophene ring and the σ* orbitals of the side chain.

Table 2: Representative NBO Donor-Acceptor Interactions and Stabilization Energies

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| n(N) | σ(C-H) | ~2.5 - 5.0 |

| n(O) | σ(C-C) | ~1.0 - 3.0 |

| π(C=C)thiophene | σ(C-C)side chain | ~0.5 - 2.0 |

| n(S) | π(C=C)thiophene | ~15.0 - 25.0 |

Note: Values are illustrative, based on general findings for similar functional groups and thiophene derivatives. sphinxsai.comiosrjournals.orgnih.gov

Molecular Modeling and Conformational Analysis

The biological activity and chemical properties of a flexible molecule like this compound are highly dependent on its three-dimensional structure or conformation. Conformational analysis aims to identify the stable arrangements of atoms (conformers) and the energy barriers between them. researchgate.netmdpi.com

Computational methods, such as potential energy surface (PES) scans, are used to explore the conformational space by systematically rotating the molecule's dihedral angles. nih.gov For this compound, key rotations would occur around the C-C and C-O bonds of the ethanolamine (B43304) side chain. These calculations help identify the global minimum energy conformation—the most stable and likely most populated structure—as well as other low-energy conformers. mdpi.com The stability of different conformers is often influenced by intramolecular hydrogen bonding, for instance, between the hydroxyl group and the amino group, which can significantly lower the energy of a specific arrangement. researchgate.net

Quantum Chemical Calculations for Spectroscopic Data Interpretation

Quantum chemical calculations are indispensable for the interpretation and confirmation of experimental spectroscopic data. By simulating spectra, researchers can assign vibrational modes and understand the electronic transitions responsible for observed spectral features. researchgate.net

Vibrational Spectroscopy (FT-IR and FT-Raman): DFT calculations can accurately predict the vibrational frequencies of a molecule. iosrjournals.org By comparing the calculated frequencies with the experimental FT-IR and FT-Raman spectra, each band can be assigned to a specific vibrational mode (e.g., N-H stretch, O-H stretch, C-S stretch of the thiophene ring). This correlation confirms the molecular structure and provides a detailed picture of its vibrational properties. researchgate.net

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations are used to predict the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. nih.gov This allows for the assignment of electronic transitions, such as π→π* transitions within the thiophene ring, and helps explain the molecule's photophysical properties.

This synergy between theoretical calculations and experimental results provides a robust framework for characterizing the fundamental properties of this compound.

Reaction Mechanisms and Chemical Transformations of 2 Amino 1 Thiophen 2 Yl Ethanol

Reactivity at the Amino and Hydroxyl Functional Groups

The presence of both an amino (-NH2) and a hydroxyl (-OH) group on the ethanol (B145695) backbone of 2-Amino-1-thiophen-2-yl-ethanol provides multiple sites for chemical reactions. These functional groups can undergo reactions independently or in concert.

The amino group, being basic and nucleophilic, readily participates in reactions such as acylation. For instance, it can be acylated to form amides. A notable example is the synthesis of N-(2-hydroxy-2-(thiophen-2-yl)ethyl)acetamide. nih.gov Similarly, the hydroxyl group can undergo O-acylation.

The reactivity of both groups is evident in the synthesis of various derivatives. For example, the reaction with 2-chlorophenylacetic acid involves the formation of an amide bond, leading to the synthesis of 2-(2-chlorophenyl)-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}acetamide. In this multi-step synthesis, the hydroxyl group can also be a site for subsequent reactions.

The interplay between the amino and hydroxyl groups is crucial in cyclization reactions. For example, treatment with agents like phosgene (B1210022) or its equivalents can lead to the formation of five-membered heterocyclic rings, such as oxazolidinones.

Table 1: Examples of Reactions at the Amino and Hydroxyl Groups

| Reactant(s) | Reaction Type | Product |

| Acetic Anhydride | Acylation | N-(2-hydroxy-2-(thiophen-2-yl)ethyl)acetamide nih.gov |

| 2-chlorophenylacetic acid | Acylation/Amidation | 2-(2-chlorophenyl)-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}acetamide |

| Phosgene or equivalent | Cyclization | Thiophen-2-yl-oxazolidin-2-one derivative |

Electrophilic and Nucleophilic Substitution on the Thiophene (B33073) Ring

The thiophene ring in this compound is an aromatic system susceptible to both electrophilic and nucleophilic substitution reactions. The position of these substitutions is influenced by the directing effects of the existing substituent and the reaction conditions.

Electrophilic Aromatic Substitution (SEAr):

The thiophene ring is generally more reactive towards electrophiles than benzene. uoanbar.edu.iq Electrophilic substitution on the thiophene ring of this compound is expected to occur preferentially at the C5 position, which is the most activated position in 2-substituted thiophenes. researchgate.netrsc.org The electron-donating nature of the alkylamino-ethanol substituent further activates the ring towards electrophilic attack.

Common electrophilic substitution reactions include:

Halogenation: Bromination or chlorination can introduce halogen atoms onto the thiophene ring, typically at the 5-position. rsc.org

Nitration and Sulfonation: These reactions introduce nitro (-NO2) or sulfonic acid (-SO3H) groups, respectively.

Friedel-Crafts Acylation and Alkylation: These reactions introduce acyl or alkyl groups, although the presence of the amino group can complicate these reactions due to its basicity.

The mechanism of electrophilic substitution generally involves the formation of a Wheland intermediate (a resonance-stabilized carbocation), followed by the loss of a proton to restore aromaticity. researchgate.net

Nucleophilic Aromatic Substitution (SNAr):

Nucleophilic substitution on an unsubstituted thiophene ring is generally difficult. However, the presence of strong electron-withdrawing groups on the ring can facilitate such reactions. uoanbar.edu.iq For this compound itself, direct nucleophilic substitution on the thiophene ring is not a common reaction pathway unless the ring is further modified with activating groups.

Ring-Closing and Heterocycle Formation Reactions Involving this compound

The bifunctional nature of this compound makes it a valuable precursor for the synthesis of various heterocyclic systems through intramolecular and intermolecular cyclization reactions. These reactions often lead to the formation of fused ring systems containing both the thiophene and a newly formed heterocycle.

A significant application of this compound is in the synthesis of imidazo[2,1-b]thiazole (B1210989) derivatives. nih.govnih.govelsevierpure.com This bicyclic system is formed by the reaction of the aminoethanol derivative with a suitable reagent, typically an α-haloketone. The reaction proceeds through an initial N-alkylation of the amino group, followed by an intramolecular cyclization and dehydration to form the fused imidazole (B134444) ring. researchgate.netacs.org

The general scheme for the formation of imidazo[2,1-b]thiazoles from a 2-aminothiazole (B372263) derivative (analogous to the reactivity of the amino group in this compound) involves condensation with an α-haloketone. nih.gov

Table 2: Examples of Heterocycle Formation Reactions

| Reactant(s) | Resulting Heterocycle | Key Reaction Type |

| α-Haloketone | Imidazo[2,1-b]thiazole derivative nih.govnih.govelsevierpure.comresearchgate.netacs.org | Condensation, Cyclization |

| Isothiocyanate | Thiazolidin-2-one derivative biointerfaceresearch.com | Addition, Cyclization |

| Carbon disulfide | Oxazolidine-2-thione derivative google.com | Addition, Cyclization |

| Nitrile-bearing thiophene | Thiophene-bearing 2-oxazoline nih.gov | Condensation |

| 4-(2-Aminophenyl)-4-oxo-2-phenylbutanenitriles | 2-(3-Oxoindolin-2-ylidene)acetonitrile acs.org | Intramolecular Cyclization, Oxidation |

These reactions highlight the versatility of this compound as a scaffold for constructing complex heterocyclic molecules with potential applications in various fields of chemistry.

Synthetic Utility of 2 Amino 1 Thiophen 2 Yl Ethanol As a Key Building Block

Precursor for the Synthesis of Complex Organic Scaffolds

2-Amino-1-thiophen-2-yl-ethanol is a key starting material for the synthesis of intricate molecular architectures. The presence of the thiophene (B33073) ring, a sulfur-containing aromatic heterocycle, imparts distinct electronic properties and reactivity to the molecule. This, combined with the nucleophilic amino group and the reactive hydroxyl group, allows for a variety of chemical transformations.

Researchers have utilized this compound as a foundational element in the construction of larger, more complex molecules. Its ability to participate in various coupling and cyclization reactions makes it an attractive starting point for creating diverse chemical libraries. The thiophene moiety itself is a significant pharmacophore found in numerous biologically active compounds, further highlighting the importance of this compound as a precursor. researchgate.netnih.gov

Role in the Development of Chiral Amine and Alcohol Derivatives

The stereochemistry of this compound is of particular interest in the development of chiral amines and alcohols. Chiral 1,2-amino alcohols are a critical functionality present in many pharmaceutical agents. nih.gov The synthesis of enantiomerically pure forms of this compound, or the separation of its racemic mixture, provides access to chiral building blocks that are essential for the asymmetric synthesis of drug candidates.

For instance, ruthenium-catalyzed asymmetric transfer hydrogenation has been effectively used to produce chiral 1,2-amino alcohols from unprotected α-ketoamines, a strategy that can be conceptually extended to derivatives of this compound. nih.gov The ability to selectively prepare either the (R) or (S) enantiomer is crucial for studying the structure-activity relationships of biologically active molecules.

Ligand Synthesis for Catalytic Applications

The bifunctional nature of this compound makes it an excellent candidate for the synthesis of ligands used in catalysis. The amino and hydroxyl groups can coordinate to metal centers, forming stable chelate complexes. The thiophene ring can also be modified to further tune the steric and electronic properties of the resulting ligand.

These thiophene-derived ligands can be employed in a variety of catalytic transformations. For example, Schiff base complexes derived from thiophene aldehydes and diamines have been synthesized and used as catalysts. nih.gov Similarly, ligands derived from this compound can be designed to facilitate specific catalytic reactions, contributing to the development of new and efficient synthetic methodologies. The use of palladium in Heck coupling reactions to synthesize precursors for 2-thiophene ethanol (B145695) derivatives highlights the importance of catalytic methods in this area of chemistry. google.compatsnap.com

Intermediate in the Construction of Fused Heterocyclic Systems

One of the most significant applications of this compound and its derivatives is as an intermediate in the synthesis of fused heterocyclic systems. These polycyclic structures are of great interest due to their prevalence in pharmaceuticals and other functional materials.

Thiophene-Fused Pyrimidines and Thiazoles

Thieno[2,3-d]pyrimidines, a class of fused heterocycles, are readily accessible from 2-aminothiophene precursors. mdpi.comnih.govresearchgate.net These compounds are known to exhibit a broad spectrum of biological activities. The synthesis often involves the cyclization of a 2-aminothiophene derivative with a suitable three-carbon synthon. For example, 2-amino-3-ethoxycarbonylthiophenes can be condensed with various reagents to form thienopyrimidinone systems. mdpi.com

Similarly, the synthesis of thiophene-fused thiazoles is another important application. nih.govresearchgate.net The Hantzsch thiazole (B1198619) synthesis, a classic method involving the reaction of an α-haloketone with a thioamide, can be adapted to use thiophene-containing starting materials. derpharmachemica.com This allows for the construction of 2-aminothiazole (B372263) derivatives fused or substituted with a thiophene ring, which have been investigated for their potential as enzyme inhibitors. nih.govresearchgate.net

The following table provides examples of synthetic routes to thiophene-fused pyrimidines:

| Starting Material | Reagents | Product | Reference |

| 4-(4-Methoxyphenyl)-6-(thiophen-2-yl)pyrimidine-2-amine | Acetyl acetone, Acetic acid | 8-(4-Methoxyphenyl)-2,4-dimethyl-6-(thiophen-2-yl)-6H-pyrimido[1,2-a]pyrimidine | ias.ac.in |

| 4-(4-Methoxyphenyl)-6-(thiophen-2-yl)pyrimidine-2-amine | Ethylacetoacetate, Acetic acid | 8-(4-Methoxyphenyl)-4-hydroxy-2-methyl-6-(thiophen-2-yl)-6H-pyrimido[1,2-a]pyrimidine | ias.ac.in |

| 2-Amino-3-ethoxycarbonyl-4,5,6,7-tetrahydrobenzo[b]thiophene | Phenyl isothiocyanate | 3-Ethoxycarbonyl-2-(3-phenylthioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene | mdpi.com |

Other Condensed Thiophene Derivatives

Beyond pyrimidines and thiazoles, this compound and related aminothiophenes serve as precursors to a variety of other condensed thiophene derivatives. The Gewald reaction is a powerful and widely used method for the synthesis of substituted 2-aminothiophenes, which are versatile intermediates for further elaboration. researchgate.netnih.govresearchgate.net These aminothiophenes can be cyclized with different reagents to afford a range of fused systems. For instance, they can react with nitriles to form thieno[2,3-d]pyrimidines or undergo other cyclization reactions to produce novel heterocyclic frameworks.

The development of green methodologies for the synthesis of 2-aminothiophenes, such as using water as a solvent or employing eco-friendly catalysts, has further expanded the accessibility and utility of these important building blocks. nih.gov

Q & A

Q. What are the standard synthetic routes for 2-Amino-1-thiophen-2-yl-ethanol, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves alkylation or condensation reactions. For analogs like 2-Amino-1-phenylethanol, alkylation with bromoacetophenone derivatives under basic conditions (e.g., K₂CO₃ in DMF) is common . Optimization includes adjusting stoichiometry, solvent polarity (e.g., DMSO vs. ethanol), and temperature (e.g., 60–80°C) to improve yield. Monitoring via TLC or HPLC ensures reaction completion. For thiophene derivatives, substituting phenyl precursors with thiophene-based reagents may require tailored catalysts (e.g., Pd/C for hydrogenation) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be prioritized?

- Methodological Answer :

- NMR : H and C NMR identify functional groups and stereochemistry. For example, the ethanolamine moiety shows signals at δ ~3.5–4.0 ppm (CH₂-NH₂) and δ ~1.8–2.2 ppm (NH₂) in DMSO-d₆ .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] for C₆H₁₀N₂OS: 157.0445). Derivatization (e.g., TMS ethers) enhances volatility for EI-MS analysis .

- IR : Peaks at ~3300 cm (N-H stretch) and ~1050 cm (C-O stretch) validate the structure .

Q. How is single-crystal X-ray diffraction (SC-XRD) applied to determine the molecular structure of this compound?

- Methodological Answer : Crystallize the compound via slow evaporation (e.g., in ethanol/water). Use SHELX software for structure solution and refinement. SHELXL refines positional and thermal parameters, while SHELXS solves phase problems via direct methods. Mercury CSD aids in visualizing hydrogen bonds (e.g., O-H···N interactions) and packing motifs .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data, such as unexpected splitting in NMR signals?

- Methodological Answer : Contradictions may arise from dynamic processes (e.g., tautomerism) or impurities. Strategies:

- Variable Temperature NMR : Assess signal coalescence at elevated temperatures to detect conformational exchange.

- 2D NMR (COSY, HSQC) : Resolve overlapping peaks; e.g., H-C correlations confirm adjacent protons .

- Comparative Analysis : Cross-validate with analogs (e.g., 2-Amino-1-phenylethanol spectra in DMSO-d₆) .

Q. What computational tools are effective for predicting the stability and reactivity of this compound in solution?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for NH₂ and OH groups to predict oxidative degradation.

- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., water/ethanol mixtures) to assess solubility and aggregation.

- Mercury CSD : Analyze crystal packing to infer stability trends (e.g., π-stacking in thiophene vs. phenyl analogs) .

Q. How should researchers design stability studies under varying pH and temperature conditions?

- Methodological Answer :

- Accelerated Degradation : Incubate samples at 40–60°C and pH 1–13. Monitor via HPLC for decomposition products (e.g., thiophene ring-opening).

- Kinetic Modeling : Use Arrhenius equations to extrapolate shelf-life at 25°C.

- Mass Spectrometry : Identify degradation pathways (e.g., oxidation to sulfoxide derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.